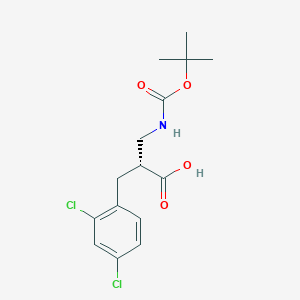
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11Cl2NO4S2 and a molecular weight of 356.25 g/mol . This compound is characterized by the presence of two chlorine atoms, a thiomorpholine ring, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid in the presence of a catalyst to form 2,4-dichloro-5-sulfonyl benzoic acid . This intermediate is then reacted with thiomorpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure high yield and purity of the final product . The steps include preparation of intermediates, aminolysis, acidification, decolorization, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is used in several scientific research fields:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with amino acid residues in the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a thiomorpholinosulfonyl group.
2,4-Dichloro-5-morpholinosulfonylbenzoic acid: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and biological activities compared to its analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Propriétés
Formule moléculaire |
C11H11Cl2NO4S2 |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
2,4-dichloro-5-thiomorpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO4S2/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
Clé InChI |
PWGLMGPBMAGOAR-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


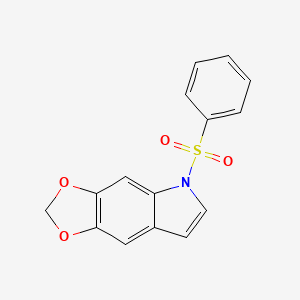
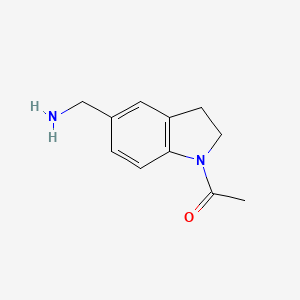
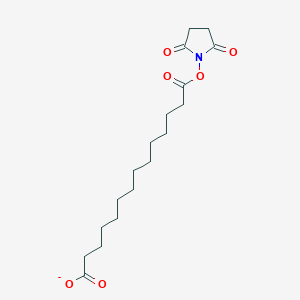

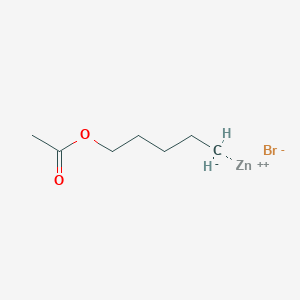

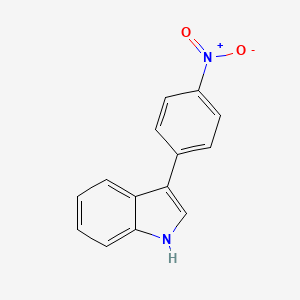
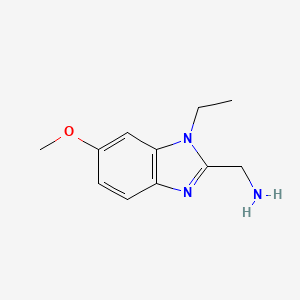
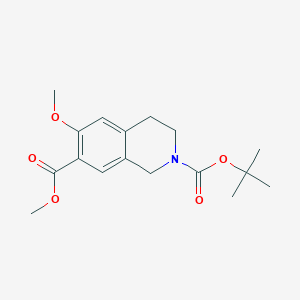
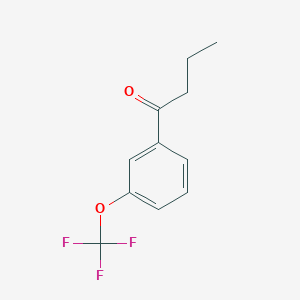
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
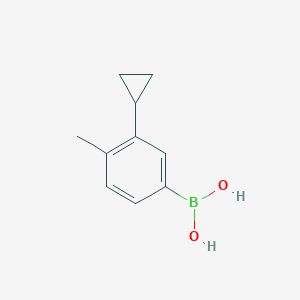
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
